BenchChemオンラインストアへようこそ!

N-(2-fluoro-4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Enzyme Inhibition Stopped-Flow Assay

N-(2-Fluoro-4-sulfamoylphenyl)acetamide (CAS 402-22-2), also designated 4-acetamido-3-fluorobenzenesulfonamide or halogenosulfanilamide derivative 4b, is a small-molecule fluorinated benzenesulfonamide (MF: C₈H₉FN₂O₃S; MW: 232.23 g/mol). The compound belongs to the aromatic sulfonamide class of carbonic anhydrase (CA) inhibitors and features an ortho-fluoro substituent on the phenyl ring and an N-acetyl group on the sulfanilamide nitrogen.

Molecular Formula C8H9FN2O3S
Molecular Weight 232.23 g/mol
CAS No. 402-22-2
Cat. No. B1343466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-4-sulfamoylphenyl)acetamide
CAS402-22-2
Molecular FormulaC8H9FN2O3S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F
InChIInChI=1S/C8H9FN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14)
InChIKeyYTHYXJIVXIFMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluoro-4-sulfamoylphenyl)acetamide (CAS 402-22-2): Fluorinated Sulfonamide Scaffold with Differentiated Carbonic Anhydrase Inhibition Profile


N-(2-Fluoro-4-sulfamoylphenyl)acetamide (CAS 402-22-2), also designated 4-acetamido-3-fluorobenzenesulfonamide or halogenosulfanilamide derivative 4b, is a small-molecule fluorinated benzenesulfonamide (MF: C₈H₉FN₂O₃S; MW: 232.23 g/mol) [1]. The compound belongs to the aromatic sulfonamide class of carbonic anhydrase (CA) inhibitors and features an ortho-fluoro substituent on the phenyl ring and an N-acetyl group on the sulfanilamide nitrogen [2]. Its identity is confirmed by the published synthesis route involving acetylation of 2-fluoroaniline followed by chlorosulfonylation and amidation, with full characterization by ¹H/¹³C NMR and melting point (203–205 °C) [2]. The compound is commercially available as a research reagent with a typical purity specification of ≥98% .

Why In-Class Sulfonamide Substitution Fails for N-(2-Fluoro-4-sulfamoylphenyl)acetamide: Halogen-Dependent Isoform Selectivity Defines Procurement Rationale


Within the halogenosulfanilamide series, the identity of the halogen substituent dictates the inhibitory potency and isoform selectivity profile across carbonic anhydrase isozymes I, II, IV, and IX [1]. The mono-fluorinated derivative 4b (target compound) exhibits a distinct quantitative profile compared to its chloro (4c), bromo (4d), and iodo (4e) analogs, as demonstrated in a direct head-to-head study employing the stopped-flow CO₂ hydration assay [1]. Generic in-class substitution—e.g., sourcing a different halogenated sulfanilamide—would alter the CA IX/CA I selectivity window and the absolute potency against tumor-associated CA IX, which are critical parameters for target-validation studies and assay development [2]. Furthermore, the acetylated form 4b shows differentiated potency from its deacetylated counterpart 5b, underscoring that the N-acetyl group is not a silent protecting functionality but an active determinant of inhibitor-enzyme affinity [1].

Quantitative Differentiation Evidence for N-(2-Fluoro-4-sulfamoylphenyl)acetamide: Comparator-Linked Isoform Inhibition Data


CA II Inhibition Potency: N-(2-Fluoro-4-sulfamoylphenyl)acetamide vs. Halogen-Substituted Acetamido Analogs

Against recombinant human carbonic anhydrase II (hCA II), the fluoro derivative 4b exhibits a Ki of 29 nM, measured by the stopped-flow CO₂ hydration method [1]. In contrast, the chloro analog 4c (N-(2-chloro-4-sulfamoylphenyl)acetamide) yields a Ki of 74 nM, the bromo analog 4d (N-(2-bromo-4-sulfamoylphenyl)acetamide) a Ki of 25 nM, and the iodo analog 4e (N-(2-iodo-4-sulfamoylphenyl)acetamide) a Ki of 47 nM [1]. Acetazolamide (AAZ), the prototypical clinical sulfonamide, has a Ki of 50 nM for hCA II under identical assay conditions [1].

Carbonic Anhydrase Enzyme Inhibition Stopped-Flow Assay

CA IX Inhibition Potency and Selectivity Over CA I: Fluoro vs. Chloro vs. Deacetylated Analog

For the catalytic domain of human carbonic anhydrase IX (hCA IX), compound 4b shows a Ki of 213 nM [1]. Its hCA I Ki is 4,200 nM, yielding a CA IX/CA I selectivity ratio of 19.7 [1]. The deacetylated analog 5b (4-amino-3-fluorobenzenesulfonamide) exhibits a CA IX Ki of 203 nM—marginally more potent but with a CA I Ki of 8,300 nM, giving a selectivity ratio of 40.9 [1]. The chloro analog 4c has a CA IX Ki of 196 nM and a CA I Ki of 6,250 nM (selectivity ratio = 31.9) [1]. Acetazolamide shows a CA IX Ki of 25 nM and a CA I Ki of 250 nM (selectivity ratio = 10.0) [1].

Tumor-Associated Carbonic Anhydrase IX Isoform Selectivity CA IX/CA I Ratio

Acetylated vs. Deacetylated Comparison: Impact of N-Acetyl Group on CA I and CA IV Potency

The acetylated fluoro derivative 4b shows a CA I Ki of 4,200 nM, while its deacetylated counterpart 5b exhibits a CA I Ki of 8,300 nM—indicating that acetylation improves CA I affinity by 2.0-fold [1]. For bovine CA IV (bCA IV), 4b yields a Ki of 213 nM versus 5b's 209 nM, showing comparable potency [1]. Against hCA II, 4b (29 nM) is substantially more potent than 5b (300 nM), representing a 10.3-fold improvement conferred by the acetyl group [1].

Prodrug Design N-Acetyl Bioisostere CA IV Inhibition

Halogen-Dependent Structure-Activity Trend Across CA Isoforms: Fluoro Occupies a Distinct Niche

Across five assayed CA isoforms, the halogen identity in the 3-position of 4-acetamidobenzenesulfonamides produces non-monotonic potency trends. For hCA I, the decreasing potency order is 4e (I, 3,300 nM) > 4d (Br, 3,400 nM) > 4b (F, 4,200 nM) > 4c (Cl, 6,250 nM) [1]. For hCA II, the order is 4d (Br, 25 nM) > 4b (F, 29 nM) > 4e (I, 47 nM) > 4c (Cl, 74 nM) [1]. For hCA IX, the order compresses: 4c (Cl, 196 nM) ≈ 5b (F, deacetylated, 203 nM) > 4b (F, 213 nM) [1]. The fluoro derivative 4b consistently occupies a middle rank—never the most nor the least potent—yielding a balanced multi-isoform profile distinct from the more variable chloro, bromo, and iodo congeners [1].

SAR Halogen Bonding Isoform Profiling

Comparative Affinity Against Bovine CA IV: Orthogonal Evidence from Independent BindingDB Curation

BindingDB-curated affinity data for bovine CA IV show Ki = 105 nM for 4b [1]. A structurally related fluoro-sulfamoylphenyl acetamide derivative, N-(2-fluoro-4-sulfamoylphenyl)-2-(methylamino)acetamide (CHEMBL125729), exhibits a Ki of 46 nM against the same bovine CA IV target [2], demonstrating that extension of the acetamide side chain with a methylamino group improves potency by 2.3-fold over the simple acetyl substituent of 4b. This establishes 4b as the minimal acetamide control scaffold for structure-activity relationship (SAR) expansion studies.

Membrane-Associated CA IV Cross-Study Validation BindingDB

Synthetic Accessibility and Purity Benchmarking: Commercial Availability at 98% Purity

N-(2-fluoro-4-sulfamoylphenyl)acetamide is commercially available from multiple reputable vendors at a minimum purity specification of 98% (HPLC) . The published synthesis from 2-fluoroaniline via acetylation, chlorosulfonylation, and amidation is a robust three-step sequence with full intermediate characterization [1]. The compound's melting point (203–205 °C, lit. 203–204 °C) provides an orthogonal identity and purity check [1]. By comparison, the deacetylated analog 5b is less commonly stocked and typically requires in-house deprotection of 4b [1], and the iodo analog 4e carries a higher synthetic cost due to the price of 2-iodoaniline precursor.

Chemical Procurement Purity Specification Research Reagent

Validated Application Scenarios for N-(2-Fluoro-4-sulfamoylphenyl)acetamide Based on Quantitative Evidence


CA IX-Targeted Anticancer Assay Development with Defined CA I Selectivity Window

Compound 4b is directly applicable as a control inhibitor in cell-based or biochemical assays targeting tumor-associated carbonic anhydrase IX. With a CA IX Ki of 213 nM and a CA IX/CA I selectivity ratio of 19.7, it provides a measurable inhibition window while preserving sufficient CA I activity to serve as an internal selectivity benchmark [1]. This profile makes 4b preferable to acetazolamide (CA IX Ki = 25 nM, selectivity = 10.0)—which is too potent for experiments requiring partial CA IX inhibition—and to the bromo analog 4d, which has greater hCA II potency that may confound interpretation in cells expressing multiple CA isoforms.

SAR Probe Compound for Halogen-Scanning Studies in Benzenesulfonamide Inhibitor Optimization

As the fluoro representative in a systematic halogen series (F, Cl, Br, I), 4b is the required comparator for any SAR campaign exploring halogen effects on CA isoform selectivity. Its intermediate potency rank across hCA I, II, and IX—never the strongest nor the weakest—makes it an ideal baseline for detecting halogen-dependent potency shifts when evaluating novel analogs [1]. Procurement of 4b alongside 4c, 4d, and 4e enables a complete halogen-scan control set for structure-guided lead optimization.

Acetylated Sulfanilamide Reference Standard for Prodrug or Metabolic Stability Studies

The 10.3-fold difference in hCA II potency between acetylated 4b (Ki = 29 nM) and deacetylated 5b (Ki = 300 nM) [1] positions 4b as the appropriate reference compound for in vitro metabolic stability or prodrug activation assays. Researchers investigating N-acetyl hydrolysis as a prodrug strategy for sulfonamide CA inhibitors can use 4b as the intact prodrug surrogate and 5b as the active metabolite surrogate, with the large potency differential providing a robust assay signal window.

Multi-Isoform CA Profiling Panel Component with Balanced Affinity Distribution

For laboratories running multi-isoform CA inhibition panels (CA I, II, IV, IX) to profile novel compounds, 4b serves as a well-characterized reference inhibitor with balanced, intermediate potency across the panel. Unlike the clinically used inhibitor acetazolamide, which shows >100-fold variation in potency across isoforms, 4b exhibits a compressed 20-fold range (29–4,200 nM), reducing the need for concentration-range adjustments and simplifying assay plate design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-fluoro-4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.